molecular formula C25H22FN3O3S B2802274 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 901242-50-0

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2802274
CAS No.: 901242-50-0
M. Wt: 463.53
InChI Key: YFNFMKQZCMPRTE-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl (-S-) bridge at position 4 connects the imidazole to an acetamide moiety, which is further linked to a second 4-methoxyphenyl group. The sulfanyl group enhances molecular flexibility and may participate in hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-31-20-11-5-16(6-12-20)23-25(29-24(28-23)17-3-7-18(26)8-4-17)33-15-22(30)27-19-9-13-21(32-2)14-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNFMKQZCMPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives containing imidazole rings exhibit significant cytotoxicity against various cancer cell lines. In particular, the compound demonstrated effective inhibition of tumor growth in vivo, suggesting its potential as a therapeutic agent in oncology.

Case Study:
A study involving MCF-7 breast cancer cells showed that treatment with this compound led to enhanced apoptosis rates, indicating its role in promoting cancer cell death through intrinsic pathways. The IC50 value was reported at 25.72 ± 3.95 μM, showcasing its potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial properties. Derivatives of imidazole are known for their effectiveness against Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests its potential utility in treating bacterial infections.

Anti-inflammatory Effects

Compounds with imidazole structures have been associated with anti-inflammatory activities. The ability of this compound to inhibit cyclooxygenase (COX) enzymes has been demonstrated, which is crucial for mediating inflammatory responses.

Data Table: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide25.91 ± 0.7785.91 ± 0.233.11 ± 0.41

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study:
In animal models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, suggesting its potential role in neuroprotection through modulation of neuroinflammatory pathways .

Comparison with Similar Compounds

Target Compound

Analog 1

  • Exhibits chirality at the sulfinyl group, which may lead to enantiomer-specific activity. Sulfoxides are known to influence drug metabolism and receptor binding .

Analog 2

  • Synthesized explicitly for antimicrobial testing, leveraging the amide moiety’s role in disrupting microbial cell membranes or enzymes .

Analog 3

    Q & A

    Q. What are the critical steps and conditions for synthesizing this compound with high purity?

    The synthesis typically involves cyclization of precursors to form the imidazole core, followed by sulfanyl-acetamide coupling. Key steps include:

    • Imidazole ring formation : Conducted under acidic or basic conditions (e.g., using HCl or KOH) to ensure proper cyclization .
    • Sulfanyl linkage introduction : Requires controlled stoichiometry of thiol reagents to avoid over-substitution .
    • Purification : Use of column chromatography or recrystallization in ethanol/water mixtures to isolate the final product. Analytical techniques like NMR (¹H/¹³C) and LC-MS are essential for confirming purity (>95%) .

    Q. How can researchers confirm the structural integrity of this compound?

    A combination of spectroscopic and chromatographic methods is recommended:

    • NMR spectroscopy : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and imidazole protons (δ 8.1–8.3 ppm) .
    • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 492.1342) .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-quality single crystals .

    Q. What preliminary biological assays are suitable for evaluating its bioactivity?

    Initial screening should focus on:

    • Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-sulfanyl motif’s affinity for metal ions in active sites .
    • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

    Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

    • Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
    • Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., des-fluoro derivatives) that may interfere with bioactivity .
    • Mechanistic studies : Employ molecular docking to clarify binding interactions with targets like COX-2 or EGFR .

    Q. What strategies optimize the compound’s stability under physiological conditions?

    • pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., sulfanyl linkages) .
    • Prodrug design : Modify the methoxyphenyl group with hydrolyzable esters to enhance solubility and reduce first-pass metabolism .
    • Excipient screening : Use cyclodextrins or liposomal encapsulation to improve bioavailability .

    Q. How does structural modification of the imidazole ring affect bioactivity?

    A structure-activity relationship (SAR) study could involve:

    • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
    • Ring expansion : Synthesize analogs with triazole or pyridine rings to assess impact on binding kinetics .
    • Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

    Q. What advanced analytical methods characterize its interaction with biomacromolecules?

    • Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) with immobilized proteins .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
    • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to guide rational design .

    Methodological Considerations

    Q. How to design a robust protocol for scaling up synthesis without compromising yield?

    • Process optimization : Use Design of Experiments (DoE) to model effects of temperature, solvent (DMF vs. DMSO), and catalyst (e.g., Pd/C) on reaction efficiency .
    • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions during imidazole formation .
    • Green chemistry : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

    Q. What computational tools predict the compound’s ADMET properties?

    • SwissADME : Predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .
    • Molinspiration : Calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
    • AutoDock Vina : Simulate docking poses with targets like β-tubulin or HSP90 .

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